![molecular formula C8H9FO3 B121179 Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-85-0](/img/structure/B121179.png)
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate, also known as Methyl 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and contains a trifluoromethyl group, which is known to enhance the biological activity of drugs. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In addition, it has been found to have low toxicity levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate in lab experiments is its potential as a drug candidate. It has been found to exhibit a wide range of biological activities and has low toxicity levels. However, the compound has a relatively low yield in its synthesis method, which can be a limitation for large-scale production.
Orientations Futures
There are several future directions for the study of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the design of new compounds based on the structure of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, which may exhibit improved biological activities. Additionally, the mechanism of action of the compound can be further studied to better understand its effects on biological processes.
Méthodes De Synthèse
The synthesis of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate involves a series of chemical reactions. The first step is the preparation of 3-bromobicyclo[1.1.1]pentane, which is then reacted with trifluoromethyl magnesium bromide to form 3-trifluoromethylbicyclo[1.1.1]pentane. This compound is then treated with methyl chloroformate to yield Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been studied for its potential as a drug candidate in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal activities. In addition, it has shown promising results in the treatment of cancer and inflammation. The compound has also been studied for its potential as a ligand in the design of enzyme inhibitors.
Propriétés
Numéro CAS |
156329-85-0 |
|---|---|
Nom du produit |
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
Formule moléculaire |
C8H9FO3 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
Clé InChI |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
SMILES canonique |
COC(=O)C12CC(C1)(C2)C(=O)F |
Synonymes |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



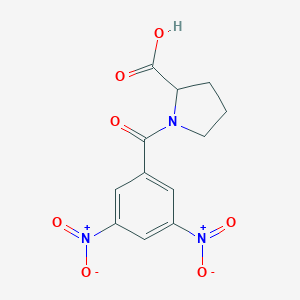
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
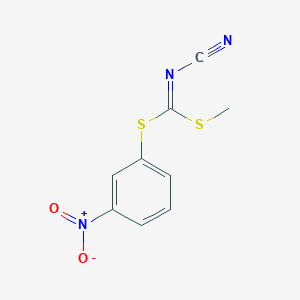
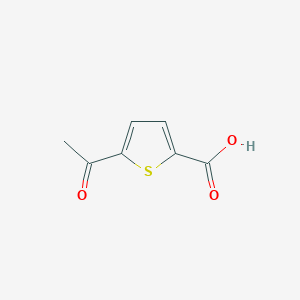
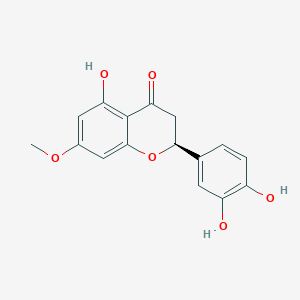
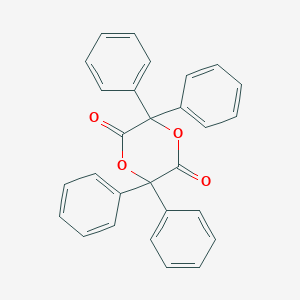
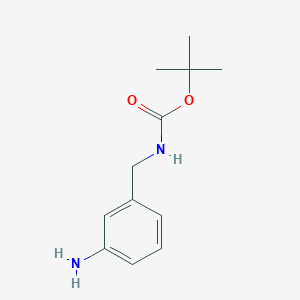
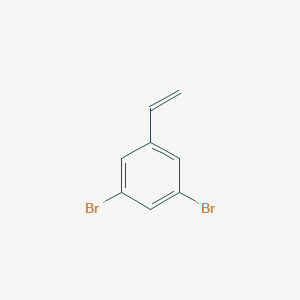
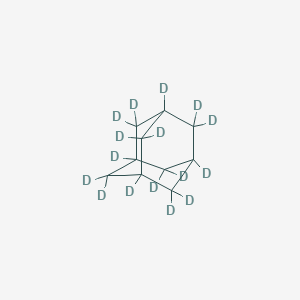
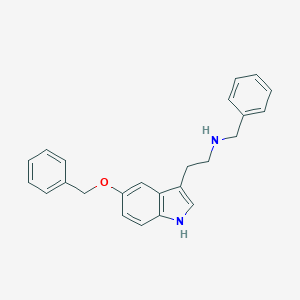
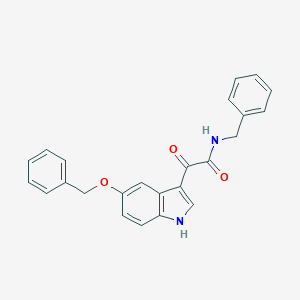
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)